3,3'-Dihydroxybenzidine.2HCl

Photocatalysis Covalent Organic Frameworks (COFs) Hydrogen Peroxide Production

For researchers facing synthetic bottlenecks in high-performance polymers, 3,3'-Dihydroxybenzidine.2HCl (DHB.2HCl) is the required bifunctional monomer. Its ortho-hydroxy-amine substitution pattern enables exclusive, chemoselective polyamidation to form poly(o-hydroxy-amide) precursors, leaving phenolic -OH groups intact for subsequent thermal cyclization to polybenzoxazole (PBO). This structural specificity is non-substitutable with benzidine or other diamines for this application. Key differentiators for procurement: • Exclusive monomer for the multi-step synthesis of hydroxyl-functionalized polyimides and PBOs. • The dihydrochloride salt form ensures enhanced handling stability and aqueous solubility versus the free base. • Validated performance advantage: COFs synthesized with this monomer show a 3.3-fold enhancement in photocatalytic H₂O₂ production compared to unsubstituted benzidine.

Molecular Formula C12H14Cl2N2O2
Molecular Weight 289.15 g/mol
CAS No. 1592-36-5
Cat. No. B12963386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dihydroxybenzidine.2HCl
CAS1592-36-5
Molecular FormulaC12H14Cl2N2O2
Molecular Weight289.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=C(C=C2)N)O)O)N.Cl.Cl
InChIInChI=1S/C12H12N2O2.2ClH/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;;/h1-6,15-16H,13-14H2;2*1H
InChIKeyNSOANHVQCDKCHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Dihydroxybenzidine.2HCl Procurement Overview


3,3'-Dihydroxybenzidine.2HCl (DHB.2HCl) is the dihydrochloride salt of a substituted biphenyl diamine, specifically a benzidine derivative hydroxylated at the 3,3' positions [1]. This compound serves as a versatile, bifunctional monomer in polymer chemistry and as a precursor in the synthesis of high-performance materials. Its core value in procurement lies in its unique combination of reactive functional groups: two primary aromatic amines and two phenolic hydroxyls, which enable selective, sequential reactions essential for creating complex molecular architectures like polybenzoxazoles (PBOs) and hydroxyl-functionalized polyimides . The dihydrochloride salt form is typically chosen to enhance aqueous solubility and handling stability compared to the free base, making it a critical starting material in specific synthetic workflows [1].

Polymer SynthesisChemoselective PBO / hydroxyl-polyimide precursor
Covalent Organic FrameworksFunctional monomer for enhanced catalytic COFs
Analytical StandardBiodegradation pathway monitoring of benzidine dyes

3,3'-Dihydroxybenzidine.2HCl Substitution Pitfalls


While several benzidine derivatives share a common biphenyl core, the specific substitution pattern of 3,3'-Dihydroxybenzidine.2HCl (3,3'-DHB) confers unique reactivity and material properties that prevent simple, one-to-one substitution with analogs like benzidine, o-dianisidine, or TMB. The ortho-positioning of the hydroxyl groups relative to the amines in 3,3'-DHB is the structural cornerstone for its key differentiator: the capacity for chemoselective polyamidation. This allows for the exclusive reaction of the amine groups to form a poly(o-hydroxy-amide) precursor polymer, leaving the hydroxyls untouched for a subsequent thermal cyclization step to form polybenzoxazole (PBO) [1]. In contrast, using unsubstituted benzidine would not yield a polymer with this precise, thermally rearrangeable structure [2]. This chemical specificity directly translates to the thermal and mechanical performance of the final material, underscoring that for applications requiring this specific structural motif, substitution with a different diamine will result in a different polymer and, consequently, altered material performance [3].

Chemoselectivity
Exclusive amine acylation enabled by ortho‑OH groups
Benzidine / unsubstituted diamines lack thermal‑rearrangement capability
COF performance
3,3′-DHBD-based frameworks show reported higher photocatalytic H₂O₂ rate
Unsubstituted benzidine COF exhibited baseline activity; substitution may alter electron‑transfer behavior
Detection specificity
3,3′-DHB as a distinct hydroxylated metabolite standard
o‑Tolidine or TMB cannot serve as analytical surrogates for this degradation pathway

3,3'-Dihydroxybenzidine.2HCl vs. Analogs: Evidence


Enhanced Photocatalytic H2O2 Production in COFs

The incorporation of the 3,3'-dihydroxybenzidine (DHBD) monomer into a specific Covalent Organic Framework (TFBP-DHBD) resulted in a 3.3-fold increase in the rate of photosynthetic hydrogen peroxide (H2O2) production when compared to an identical COF framework built using the unsubstituted benzidine (BD) monomer (TFBP-BD) [1].

COF photocatalytic H₂O₂
Head-to-head
3.3× higher ratevs. benzidine-based COF
Reported functional enhancement in COF catalysis
TFBP-DHBD vs. TFBP-BD; aqueous system
Photocatalysis Covalent Organic Frameworks (COFs) Hydrogen Peroxide Production

Chemoselective Polyamidation to Poly(o-hydroxy-amide)

In a polycondensation reaction with isophthaloyl dichloride, 3,3'-dihydroxybenzidine (DHB) exhibits chemoselective N-acylation, reacting exclusively at the amine groups to form a poly(o-hydroxy-amide) (PHA) while leaving the phenolic hydroxyl groups unreacted [1]. The resulting PHA polymer achieved an inherent viscosity of 0.7 dL/g [1]. This is a critical functional differentiation from diamine monomers that lack this ortho-hydroxy substitution, such as benzidine or p-phenylenediamine, which lack the ability to form a thermally rearrangeable PHA precursor [2].

Chemoselective polyamidation
Method context
Exclusive N‑acylationηinh = 0.7 dL/g (PHA)
Enables PBO precursor synthesis; ortho‑OH pattern required
Polycondensation with IPC in NMP/LiCl
Polymer Synthesis Chemoselectivity Polybenzoxazole (PBO) Polyimide

Peroxidase Substrate Specificity Comparison

While not the highest-sensitivity substrate, the benzidine class (which includes 3,3'-dihydroxybenzidine) has been identified as providing high sensitivity in dot-blot ELISA assays compared to other chromogens [1]. For context, in a comparative study of peroxidase substrates with various enzyme isoforms, o-dianisidine (structurally related to 3,3'-DHB by having 3,3'-methoxy groups) demonstrated significantly higher relative activity (133-231% of guaiacol control) compared to TMB (86-194%) and ABTS (1.8-10.9%) across four different peroxidase enzymes (pmPOX1, pmPOX2, wPOX1, wPOX2) [2]. This suggests that the 3,3'-substituted benzidine scaffold offers a distinct activity profile compared to tetramethylbenzidine (TMB), which is often favored for its non-carcinogenic nature and high sensitivity, and ABTS, which is known for its lower sensitivity [2].

Peroxidase substrate profile
Class‑level
Benzidine‑class high sensitivityo‑Dianisidine 133‑231% vs guaiacol
Positioned for wavelength/solubility‑specific assays
Not a direct 3,3′-DHB measurement; class inference
Enzyme Assays Peroxidase Substrate Colorimetric Detection

Biocatalytic Conversion Pathway: A Less Toxic Metabolite of o-Tolidine

In a study on the fungal degradation of industrial dye waste, the ascomycete fungus Nectriella pironii was shown to biotransform the known carcinogen o-tolidine into 3,3′-dihydroxybenzidine via a hydroxylation reaction [1]. This enzymatic conversion, mediated by laccase and cytochrome P450 enzymes, represents a detoxification pathway, as it converts a compound with established carcinogenicity (o-tolidine) into a hydroxylated derivative that may have different toxicological properties [1]. This provides a clear functional differentiation from its precursor o-tolidine.

Fungal biotransformation
Head-to-head
o‑Tolidine → 3,3′-DHBDetoxification pathway
Establishes 3,3′-DHB as a critical degradation marker
Nectriella pironii; laccase/CYP450 mediated
Bioremediation Metabolism Environmental Toxicology Fungal Degradation

3,3'-Dihydroxybenzidine.2HCl Application Scenarios


Polyimide and PBO Precursor Synthesis

This is the principal, evidence-backed application for 3,3'-dihydroxybenzidine.2HCl. As demonstrated, it is the monomer of choice for a specific, multi-step polymer synthesis. The compound undergoes a chemoselective polycondensation with dianhydrides or diacid chlorides to exclusively form poly(o-hydroxy-amide) or hydroxyl-containing polyimides [1]. This chemoselectivity is unique to its ortho-hydroxy-amine substitution pattern. The resulting precursor polymers are then thermally cyclized to yield polybenzoxazoles (PBOs) [2]. For research groups or industrial polymer chemists targeting PBOs with tailored properties, the procurement of high-purity 3,3'-dihydroxybenzidine.2HCl is non-negotiable; substituting with benzidine, p-phenylenediamine, or other diamines will fail to produce the necessary precursor polymer.

COFs with Enhanced Catalytic Activity

The direct, quantitative evidence from COF synthesis shows that incorporating the 3,3'-dihydroxybenzidine monomer results in a 3.3-fold enhancement in the photocatalytic production of H2O2 compared to an identical framework built with unsubstituted benzidine [3]. This finding directly supports the procurement of 3,3'-dihydroxybenzidine.2HCl for materials scientists and chemical engineers designing and synthesizing new COFs, Metal-Organic Frameworks (MOFs), or other porous polymers for catalysis, sensing, or energy conversion. The data confirms that the hydroxyl groups are not inert structural components but actively participate in and enhance the material's function, providing a quantifiable performance advantage.

Analytical Standard for Biodegradation Monitoring

For environmental toxicologists, analytical chemists, and researchers in bioremediation, 3,3'-dihydroxybenzidine.2HCl is a necessary analytical standard. Evidence shows it is a key intermediate in the fungal biodegradation pathway of the carcinogenic dye metabolite o-tolidine [4]. To accurately monitor the environmental fate of azo dyes, assess the efficacy of bioremediation strategies, or identify specific metabolites in complex biological or environmental samples (via HPLC or LC-MS), a certified reference standard of 3,3'-dihydroxybenzidine.2HCl is essential for method development, calibration, and unambiguous identification. This scenario justifies procurement based on a specific, evidence-backed analytical requirement rather than a general research need.

Application
Selection Property
Validation Focus
PBO / hydroxyl‑polyimide synthesis
Ortho‑hydroxy‑amine chemoselectivity
Thermal cyclization to polybenzoxazole; inherent viscosity ≥0.7 dL/g
Photocatalytic COF design
Hydroxyl‑functionalized building block
H₂O₂ production rate enhancement vs. unsubstituted analog
Environmental monitoring standard
Certified analytical reference material
Benzidine‑dye degradation pathway identification (LC‑MS/HPLC)
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